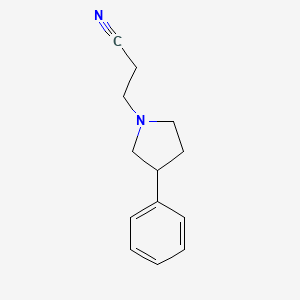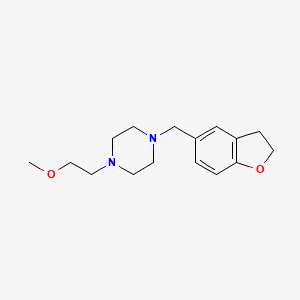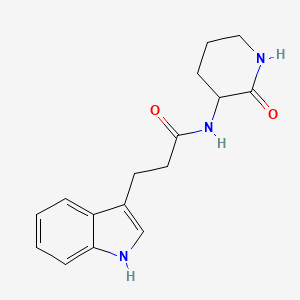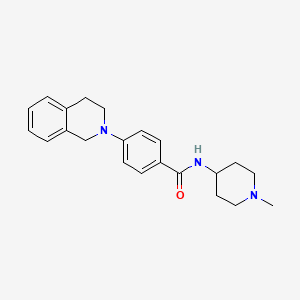
4-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(1-methylpiperidin-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(1-methylpiperidin-4-yl)benzamide is a chemical compound that has been widely studied in scientific research. This compound has been found to have potential applications in various fields, including medicinal chemistry, neuropharmacology, and drug discovery.
作用機序
The mechanism of action of 4-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(1-methylpiperidin-4-yl)benzamide involves its binding to the dopamine D2 receptor. This binding inhibits the activity of dopamine in the brain, which is responsible for the regulation of various neurological processes, including mood, movement, and motivation. By blocking the activity of dopamine, this compound can help to alleviate the symptoms of neurological disorders that are associated with dopamine dysregulation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(1-methylpiperidin-4-yl)benzamide are still being studied. However, preliminary research has suggested that this compound may have a range of effects on various biochemical and physiological processes in the body, including the regulation of neurotransmitter release, the modulation of ion channels, and the regulation of gene expression.
実験室実験の利点と制限
One of the main advantages of using 4-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(1-methylpiperidin-4-yl)benzamide in lab experiments is its high specificity for the dopamine D2 receptor. This allows researchers to study the effects of dopamine dysregulation on various neurological processes in a controlled manner. However, one of the main limitations of using this compound in lab experiments is its potential for off-target effects, which may complicate the interpretation of experimental results.
将来の方向性
There are many potential future directions for research on 4-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(1-methylpiperidin-4-yl)benzamide. One potential direction is the development of more specific and potent dopamine D2 receptor antagonists for the treatment of neurological disorders. Another potential direction is the investigation of the effects of this compound on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various fields.
合成法
The synthesis of 4-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(1-methylpiperidin-4-yl)benzamide can be achieved through several methods. One of the most commonly used methods involves the reaction of 2-bromo-1-(4-fluorophenyl)ethanone with 1-methyl-4-piperidone to form 4-(4-fluorophenyl)-3,4-dihydro-2H-isoquinolin-1-one. This intermediate product is then reacted with 4-aminobenzamide in the presence of a reducing agent to yield the final product.
科学的研究の応用
4-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(1-methylpiperidin-4-yl)benzamide has been extensively studied in scientific research for its potential applications in various fields. One of the most promising applications of this compound is in the field of neuropharmacology, where it has been found to have potential as a dopamine D2 receptor antagonist. This property makes it a potential candidate for the treatment of various neurological disorders, including schizophrenia and Parkinson's disease.
特性
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(1-methylpiperidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O/c1-24-13-11-20(12-14-24)23-22(26)18-6-8-21(9-7-18)25-15-10-17-4-2-3-5-19(17)16-25/h2-9,20H,10-16H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXWHJOSUXDECT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=CC=C(C=C2)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(1-methylpiperidin-4-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(1H-pyrazol-5-yl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B7544901.png)
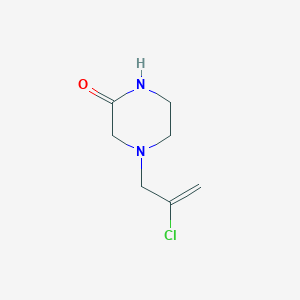
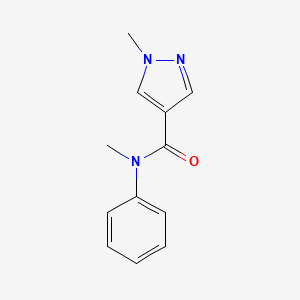
![2-[Methyl(propan-2-yl)amino]-1-pyrrolidin-1-ylethanone](/img/structure/B7544931.png)
![(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-pyridin-4-ylmethanone](/img/structure/B7544938.png)
![1-pyrimidin-2-yl-N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]piperidin-3-amine;hydrochloride](/img/structure/B7544943.png)
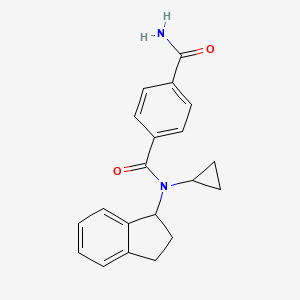
![1-[1-Methyl-5-(3-methylpiperidine-1-carbonyl)pyrrol-3-yl]ethanone](/img/structure/B7544960.png)
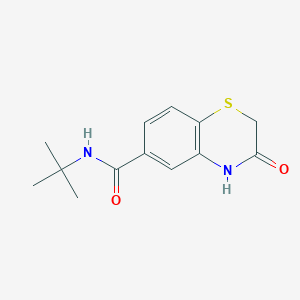
![[4-[(Dimethylamino)methyl]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7544970.png)
![2,3-Dihydro-1,4-benzodioxin-3-yl-[4-(5-methylfuran-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7544983.png)
